molecular formula C8H16N2O B13213656 (1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide

(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide

Cat. No.: B13213656
M. Wt: 156.23 g/mol
InChI Key: KFJXQAFWOZIONH-UHFFFAOYSA-N
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Description

(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide is a compound with a cyclobutane ring structure, which is a four-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclobutane derivatives as starting materials, which undergo various chemical transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as catalytic asymmetric reactions and hypervalent iodine-mediated reactions .

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of (1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-ethyl-3-(methylamino)cyclobutane-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-3-10-8(11)6-4-7(5-6)9-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

KFJXQAFWOZIONH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(C1)NC

Origin of Product

United States

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